7-Dis-O-methylnogarol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Dis-O-methylnogarol involves several steps, starting with the modification of nogalamycin. The process typically includes the methylation of specific hydroxyl groups on the nogalamycin molecule. This is achieved through the use of methylating agents under controlled conditions to ensure the selective methylation of the desired positions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Dis-O-methylnogarol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize specific functional groups on the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups, altering the compound’s properties.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of quinone derivatives, while reduction can lead to the formation of hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
7-Dis-O-methylnogarol has been extensively studied for its applications in various fields:
Wirkmechanismus
The mechanism of action of 7-Dis-O-methylnogarol involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell division and induces apoptosis in cancer cells . The primary molecular targets include topoisomerase II, an enzyme crucial for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Nogalamycin: The parent compound from which 7-Dis-O-methylnogarol is derived.
Daunomycin: Another anthracycline antibiotic with a similar mechanism of action but different structural features.
Uniqueness: this compound is unique due to its specific methylation pattern, which enhances its stability and reduces its cardiotoxicity compared to other anthracyclines . This makes it a promising candidate for further development as a therapeutic agent.
Eigenschaften
CAS-Nummer |
64267-47-6 |
---|---|
Molekularformel |
C28H31NO10 |
Molekulargewicht |
541.5 g/mol |
IUPAC-Name |
(1R,10S,21R,22R,23R,24S)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19-,23+,25-,26+,27?,28+/m0/s1 |
InChI-Schlüssel |
LWYJUZBXGAFFLP-GHSKUSHPSA-N |
Isomerische SMILES |
C[C@@]12[C@H]([C@H]([C@H]([C@@H](O1)OC3=C4C(=C(C=C23)O)C(=O)C5=C(C4=O)C=C6CC(C[C@@H](C6=C5O)OC)(C)O)O)N(C)C)O |
Kanonische SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.